5-(Methylthio)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylthio)picolinaldehyde: is an organic compound with the molecular formula C7H7NOS and a molecular weight of 153.2 g/mol It is a derivative of picolinaldehyde, where a methylthio group is attached to the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of picolinaldehyde with methylthiol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions .
Industrial Production Methods: Industrial production of 5-(Methylthio)picolinaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Methylthio)picolinaldehyde can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Methylthio)picolinaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, it can be used to study enzyme interactions and as a probe for biochemical pathways involving sulfur-containing compounds .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 5-(Methylthio)picolinaldehyde involves its interaction with molecular targets through its aldehyde and methylthio functional groups. These interactions can include covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular oxidative states .
Comparison with Similar Compounds
Picolinaldehyde: Lacks the methylthio group, making it less versatile in certain synthetic applications.
5-(Methylthio)pyridine: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
Uniqueness: This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C7H7NOS |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
5-methylsulfanylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NOS/c1-10-7-3-2-6(5-9)8-4-7/h2-5H,1H3 |
InChI Key |
ADUCDHMDEIVHRL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.